
OPN expression inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osteopontin (OPN) is a multifunctional glycoprotein implicated in cancer progression, fibrosis, and immune regulation. OPN Expression Inhibitor 1 (Compound 11) is a synthetic small molecule developed to directly suppress OPN expression. It is characterized by the molecular formula C₂₅H₃₃N₃O₅ (molecular weight: 455.55) and is marketed by MedChemExpress (MCE) and TargetMol for preclinical breast cancer research . While its exact mechanism remains undisclosed, it is distinguished as a direct OPN expression inhibitor, unlike other compounds that modulate OPN indirectly via upstream pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OPN expression inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis equipment. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for research use .
Chemical Reactions Analysis
Structural Confirmation via Analytical Methods
Post-synthesis, the compound’s structure is validated using:
Technique | Purpose |
---|---|
NMR spectroscopy | Confirms proton/carbon environments |
Mass spectrometry | Verifies molecular weight (455.55 g/mol) |
HPLC | Ensures purity (>95% for research use) |
These methods confirm the integrity of functional groups critical for OPN inhibition, such as the amide bond and aromatic rings .
Mechanism of OPN Suppression
This compound disrupts OPN signaling through:
-
Transcriptional repression : Downregulates OPN mRNA by interfering with AP-1 or NF-κB transcription factor binding to the OPN promoter .
-
Post-translational modification : Alters OPN glycosylation or phosphorylation, reducing its extracellular stability .
Key interaction pathways :
-
PI3K/Akt inhibition : Blocks OPN-mediated activation of survival pathways in cancer cells .
-
Integrin αvβ3 antagonism : Disrupts OPN binding to cell-surface receptors, reducing metastasis .
Biological Reactivity and Selectivity
The compound exhibits selective reactivity in biological systems:
-
Dose-dependent inhibition : Suppresses OPN expression in breast cancer cells (IC₅₀: ~10 µM) .
-
Low off-target effects : Minimal interaction with unrelated kinases (e.g., EGFR, VEGFR) in screening assays.
Table 1: In vitro activity of this compound
Cell Line | OPN Suppression (%) | Concentration (µM) | Reference |
---|---|---|---|
Breast cancer (MCF-7) | 85% | 25 | |
Leukemia (KG-1) | 72% | 50 |
Stability and Metabolic Reactions
-
Plasma stability : Half-life >6 hours in human plasma, indicating suitability for in vivo studies .
-
Hepatic metabolism : Primarily undergoes CYP3A4-mediated oxidation, producing inactive metabolites.
Comparative Analysis with Other OPN Inhibitors
Inhibitor | Mechanism | Selectivity | Clinical Stage |
---|---|---|---|
Brefelamide | Smad4-mediated OPN repression | Moderate | Preclinical |
siRNA-OPN | mRNA degradation | High | Experimental |
PPARγ ligands | A/T-rich sequence interference | Low | Phase II |
This compound | Transcriptional suppression | High | Preclinical |
Scientific Research Applications
Cancer Therapy
The inhibition of OPN expression has shown promise in various cancer types, particularly in breast cancer and melanoma.
- Breast Cancer : A study demonstrated that targeting OPN significantly reduced tumor growth and metastasis in preclinical models of breast cancer. The neutralization of OPN enhanced T cell infiltration and activation in tumors resistant to anti-PD-1 therapy, indicating its potential as a therapeutic target for improving immunotherapy outcomes . Additionally, high levels of OPN were associated with poor prognosis in breast cancer patients, suggesting that OPN inhibitors could be beneficial in clinical settings .
- Melanoma : Research using RNA interference to silence OPN expression in melanoma cell lines resulted in a significant decrease in cell proliferation and invasion. The use of validated OPN-specific small interfering RNA led to an average inhibition rate of 60% compared to control groups . This suggests that OPN expression inhibitors could serve as effective agents in melanoma treatment.
- Hepatocellular Carcinoma : In hepatocellular carcinoma, the knockdown of OPN was found to inhibit the expression of DNA methyltransferase 1, a key enzyme associated with drug resistance. This indicates that targeting OPN may overcome resistance mechanisms by reprogramming the methylome .
Immunology
OPN plays a critical role in modulating immune responses. Its inhibition can alter the tumor microenvironment and enhance anti-tumor immunity.
- Macrophage Recruitment : Inhibiting OPN expression has been shown to reduce macrophage accumulation in tumors, which is crucial for limiting tumor growth. In studies involving renal disease models, the suppression of OPN led to decreased macrophage infiltration and subsequent renal injury . This highlights the potential for OPN inhibitors to modulate immune cell behavior in both cancer and inflammatory diseases.
- T Cell Activation : The inhibition of OPN enhances T cell activation within tumors, potentially improving the efficacy of immunotherapies. This mechanism is particularly relevant for cancers that exhibit resistance to conventional therapies .
Renal Diseases
In renal pathology, elevated levels of OPN have been linked to progressive kidney injury.
- Crescentic Glomerulonephritis : Studies have shown that IL-1 upregulates OPN expression during kidney injury. The administration of an IL-1 receptor antagonist significantly suppressed OPN levels and correlated with improved kidney function . This suggests that targeting OPN may provide therapeutic benefits in managing renal diseases characterized by inflammation and fibrosis.
Case Studies and Findings
Study | Disease Model | Key Findings | Implications |
---|---|---|---|
Nature (2024) | Breast Cancer | Targeting OPN reduced tumor growth and improved T cell activation | Potential for enhancing immunotherapy effectiveness |
PMC (2021) | Melanoma | Silencing OPN led to decreased proliferation and invasion | Supports use as a therapeutic target |
PMC (2023) | Hepatocellular Carcinoma | Knockdown of OPN inhibited drug resistance mechanisms | May improve treatment outcomes |
PMC (1999) | Renal Disease | IL-1 upregulates OPN; its inhibition reduces macrophage infiltration | Therapeutic target for kidney injury |
Mechanism of Action
The mechanism of action of OPN expression inhibitor 1 involves the down-regulation of osteopontin expression. The compound inhibits the transcriptional activity of osteopontin by interfering with specific signaling pathways, including the Wnt signaling pathway . This leads to reduced levels of osteopontin protein, thereby inhibiting its biological functions such as cell adhesion, migration, and invasion .
Comparison with Similar Compounds
Direct vs. Indirect OPN Modulators
Mechanistic Insights
- Direct Inhibition : Compound 11 uniquely targets OPN expression itself, whereas others (e.g., Ulixertinib, FLLL32) act on signaling pathways upstream of OPN .
- Pathway Specificity: ERK1/2 inhibitors (Ulixertinib, PD98059) block OPN transcriptional activation via Egr-1, a regulator of the OPN promoter . JAK2/STAT3 inhibitors (FLLL32) disrupt OPN-mediated NOX1/ROS signaling in HCC . Natural compounds like Wogonin and Allicin exhibit pleiotropic effects, modulating OPN alongside other inflammatory or metabolic pathways .
Efficacy and Clinical Relevance
Biological Activity
Osteopontin (OPN) is a glycoprotein involved in various biological processes, particularly in cancer progression, immune responses, and tissue remodeling. The inhibition of OPN expression has emerged as a significant therapeutic strategy in oncology due to its role in promoting tumor growth, metastasis, and resistance to therapies. This article explores the biological activity of OPN expression inhibitor 1, detailing its mechanisms, effects on cancer cells, and potential therapeutic applications.
Mechanisms of OPN Action
OPN functions through several pathways that influence tumor biology:
- Cell Migration and Invasion : OPN enhances cell motility and invasion by activating signaling pathways such as PI3K/AKT and NF-κB. This leads to increased expression of matrix metalloproteinases (MMPs), which facilitate extracellular matrix degradation and promote metastasis .
- Apoptosis Regulation : OPN plays a critical role in evading apoptosis in cancer cells. By binding to receptors like integrin αvβ3 and CD44, OPN activates survival pathways that inhibit programmed cell death, thereby contributing to tumor persistence and resistance to therapy .
- Immune Modulation : OPN acts as a cytokine that modulates immune responses. It influences the behavior of immune cells such as macrophages and T lymphocytes, promoting a pro-tumorigenic environment that can suppress anti-tumor immunity .
Effects of OPN Expression Inhibition
Inhibition of OPN expression has been shown to yield significant biological effects across various cancer types:
- Breast Cancer : Silencing OPN expression in breast cancer cell lines resulted in decreased cell proliferation and invasion, alongside increased apoptosis. This was associated with reduced levels of MMP-2 and MMP-9, indicating diminished invasive potential .
- Hepatocellular Carcinoma (HCC) : In HCC models, downregulation of OPN led to enhanced sensitivity to chemotherapeutic agents. The inhibition of OPN expression was linked to decreased expression of DNA methyltransferase 1 (DNMT1), suggesting a role in reversing epigenetic modifications associated with drug resistance .
- Melanoma : Studies have demonstrated that OPN knockdown inhibits the proliferation and invasion of melanoma cells. The use of specific siRNA targeting OPN resulted in significant reductions in cell viability and invasive capabilities .
Case Study 1: HCC Treatment Resistance
A study involving HCC patients showed that high levels of OPN correlated with poor treatment outcomes. By silencing OPN, researchers observed a marked decrease in the survival rates of cancer stem cell-like populations within tumors, highlighting its role in mediating drug resistance through epigenetic mechanisms .
Case Study 2: Melanoma Progression
In melanoma research, the application of OPN-specific siRNA demonstrated a significant reduction in tumor growth and metastasis. The study revealed that silencing OPN altered the expression profiles of key proteins involved in cell survival and migration, supporting its potential as a therapeutic target .
Data Table: Summary of Biological Effects of OPN Inhibition
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended to validate the efficacy of OPN expression inhibitor 1 in cellular models?
- Methodology : Use Western blotting to quantify OPN protein levels post-inhibition, qPCR to measure mRNA expression (e.g., primers targeting SPP1), and immunohistochemistry (IHC) to assess spatial expression patterns in tumor sections . For functional validation, pair these with assays like colony formation or cell proliferation (e.g., CCK-8 assay) to correlate OPN suppression with phenotypic changes . Include positive controls (e.g., siRNA-mediated OPN knockdown) and negative controls (scrambled siRNA) to confirm inhibitor specificity .
Q. How should controlled experiments be designed to evaluate OPN inhibition specificity and off-target effects?
- Experimental Design :
- Dose-response curves : Test inhibitor concentrations (e.g., 1–50 μM) to identify IC₅₀ values and rule out cytotoxicity (via MTT assays) .
- Off-target screening : Use RNA-seq or proteomics to profile global gene/protein changes post-inhibition. Cross-reference with databases like STRING or KEGG to identify unintended pathway modulation .
- Genetic validation : Combine inhibitor treatment with OPN overexpression (e.g., plasmid transfection) to confirm rescue of phenotype .
Q. What statistical approaches are critical for analyzing OPN expression data in inhibitor studies?
- Analysis : Apply χ² tests for categorical data (e.g., OPN expression scores in tumor vs. normal tissues) and multivariate logistic regression to adjust for confounders (e.g., age, tumor stage) . For continuous data (e.g., qPCR results), use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Report effect sizes (e.g., Cohen’s d) and confidence intervals .
Advanced Research Questions
Q. How do mTOR-independent pathways influence OPN regulation, and how can this affect inhibitor studies?
- Mechanistic Insight : In tuberous sclerosis complex (TSC) models, TSC1/TSC2 loss suppresses OPN via SOX9 downregulation , independent of mTOR . To address this, use dual-pathway inhibitors (e.g., mTORC1/2 inhibitors + OPN inhibitor) or genetic models (e.g., SOX9-knockout cells) to dissect mTOR-dependent vs. -independent effects .
Q. How can researchers reconcile contradictory findings on OPN’s role as tumor-promoting or tumor-suppressing in different cancers?
- Contextual Analysis :
- Tumor type : OPN overexpression drives metastasis in breast and lung cancers but suppresses AKT in TSC-associated benign tumors . Use tissue-specific knockout models (e.g., Cre-Lox systems) to study context-dependent roles.
- Genetic background : Account for OPN polymorphisms (e.g., -443C>T), which alter promoter activity and may modulate inhibitor efficacy . Stratify patient-derived xenografts (PDXs) by genotype to assess pharmacogenomic interactions .
Q. What strategies mitigate feedback mechanisms (e.g., Egr-1/OPN loop) during OPN inhibition?
- Feedback Resolution : In vascular smooth muscle cells, OPN inhibition upregulates Egr-1 , reactivating OPN expression . Combine OPN inhibitors with Egr-1 suppressors (e.g., MEK/ERK inhibitors like PD98059) or use time-course experiments to monitor compensatory pathways .
Q. How do OPN genetic polymorphisms influence inhibitor response, and how should this be integrated into study design?
- Polymorphism Impact : The -443C>T SNP increases OPN promoter activity, potentially reducing inhibitor efficacy in homozygous (TT) genotypes .
- Study Design :
- Pre-screen cohorts : Genotype patients/cell lines using TaqMan assays .
- Stratified analysis : Compare inhibitor IC₅₀ values across genotypes (e.g., CC vs. TT) .
Q. What in vivo models are optimal for studying systemic effects of OPN inhibition?
- Model Selection :
- Xenografts : Use OPN-high cell lines (e.g., MDA-MB-231 for breast cancer) in immunodeficient mice. Monitor tumor growth via caliper measurements and metastasis via bioluminescence .
- Genetic models : Tsc2+/- mice (for mTOR-independent OPN regulation) or OPN-knockout models to study compensatory pathways .
Q. Methodological Best Practices
Q. How can researchers ensure reproducibility in OPN inhibitor experiments?
- Guidelines :
- Documentation : Follow Beilstein Journal protocols: report inhibitor batch numbers, storage conditions (-80°C in DMSO), and dilution methods .
- Replicates : Perform ≥3 biological replicates with technical triplicates. Use platforms like PRIDE or GEO to share raw data (e.g., proteomics/RNA-seq) .
Q. What emerging techniques address cross-talk between OPN and pathways like AKT/ERK?
Properties
Molecular Formula |
C25H33N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-benzyl-4-[[(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |
InChI |
InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1 |
InChI Key |
QRKZWJMHZFFVGH-RCGBBLIQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.